(R)-2-Methoxy-N-(piperidin-3-yl)acetamide hydrochloride
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Overview
Description
®-2-Methoxy-N-(piperidin-3-yl)acetamide hydrochloride is a chemical compound that features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom
Scientific Research Applications
®-2-Methoxy-N-(piperidin-3-yl)acetamide hydrochloride has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: Employed in studies investigating the biological activity of piperidine derivatives.
Industrial Chemistry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methoxy-N-(piperidin-3-yl)acetamide hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of amino alcohols or amino acids.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions, often using reagents such as methyl iodide or dimethyl sulfate.
Acetamide Formation: The acetamide moiety is formed by reacting the piperidine derivative with acetic anhydride or acetyl chloride.
Hydrochloride Salt Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for ®-2-Methoxy-N-(piperidin-3-yl)acetamide hydrochloride may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Common techniques include:
Catalytic Hydrogenation: Used to reduce intermediates and form the desired piperidine ring.
Crystallization: Employed to purify the final product and obtain the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
®-2-Methoxy-N-(piperidin-3-yl)acetamide hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or acetamide groups, using reagents like sodium hydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, lithium aluminum hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced forms of the compound, potentially altering the piperidine ring.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Mechanism of Action
The mechanism of action of ®-2-Methoxy-N-(piperidin-3-yl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- ®-3-Methyl piperidine carboxylate hydrochloride
- ®-Methyl 2-(piperidin-3-yl)acetate hydrochloride
Uniqueness
®-2-Methoxy-N-(piperidin-3-yl)acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and acetamide groups, along with the piperidine ring, make it a versatile compound for various applications in medicinal and industrial chemistry.
Properties
IUPAC Name |
2-methoxy-N-[(3R)-piperidin-3-yl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-12-6-8(11)10-7-3-2-4-9-5-7;/h7,9H,2-6H2,1H3,(H,10,11);1H/t7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VASLSTUGMLUIQM-OGFXRTJISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1CCCNC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC(=O)N[C@@H]1CCCNC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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